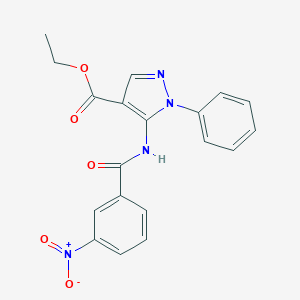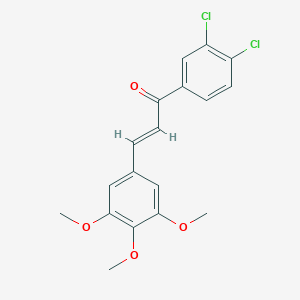![molecular formula C19H24N2O5 B392227 1,3-DIETHYL 2-ACETAMIDO-2-[1-(1H-INDOL-3-YL)ETHYL]PROPANEDIOATE CAS No. 103649-46-3](/img/structure/B392227.png)
1,3-DIETHYL 2-ACETAMIDO-2-[1-(1H-INDOL-3-YL)ETHYL]PROPANEDIOATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-(acetylamino)-2-[1-(1H-indol-3-yl)ethyl]malonate is a complex organic compound that features an indole ring, a malonate ester, and an acetylamino group. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and synthetic versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL 2-ACETAMIDO-2-[1-(1H-INDOL-3-YL)ETHYL]PROPANEDIOATE typically involves multi-step organic reactions. One possible route could include:
Formation of the Indole Derivative: Starting from a suitable indole precursor, the indole ring can be functionalized to introduce the desired substituents.
Malonate Ester Formation: The final step involves the formation of the malonate ester, which can be done through esterification reactions using diethyl malonate and appropriate catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Diethyl 2-(acetylamino)-2-[1-(1H-indol-3-yl)ethyl]malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 1,3-DIETHYL 2-ACETAMIDO-2-[1-(1H-INDOL-3-YL)ETHYL]PROPANEDIOATE would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The indole ring is known to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
相似化合物的比较
Similar Compounds
Diethyl 2-(acetylamino)-2-[1-(1H-indol-3-yl)ethyl]malonate: Unique due to its specific combination of functional groups.
Indole-3-acetic acid: A simpler indole derivative with plant growth-regulating properties.
Diethyl malonate: A common malonate ester used in organic synthesis.
N-acetyltryptophan: An acetylated amino acid with structural similarities.
Uniqueness
Diethyl 2-(acetylamino)-2-[1-(1H-indol-3-yl)ethyl]malonate is unique due to its combination of an indole ring, an acetylamino group, and a malonate ester, which confer specific chemical reactivity and potential biological activity.
属性
CAS 编号 |
103649-46-3 |
|---|---|
分子式 |
C19H24N2O5 |
分子量 |
360.4g/mol |
IUPAC 名称 |
diethyl 2-acetamido-2-[1-(1H-indol-3-yl)ethyl]propanedioate |
InChI |
InChI=1S/C19H24N2O5/c1-5-25-17(23)19(21-13(4)22,18(24)26-6-2)12(3)15-11-20-16-10-8-7-9-14(15)16/h7-12,20H,5-6H2,1-4H3,(H,21,22) |
InChI 键 |
VXEBNJANHLTKAY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(C)C1=CNC2=CC=CC=C21)(C(=O)OCC)NC(=O)C |
规范 SMILES |
CCOC(=O)C(C(C)C1=CNC2=CC=CC=C21)(C(=O)OCC)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2E)-2-[(4-pentoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B392147.png)
![(4Z)-2-(4-CHLOROPHENYL)-4-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B392148.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B392149.png)
![4-[2-(hexyloxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B392150.png)


![4-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B392155.png)
![2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B392159.png)
![ETHYL (4Z)-1-(4-ETHOXYPHENYL)-2-METHYL-4-[(4-METHYLPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B392161.png)

![(4Z)-4-{[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYLIDENE}-2-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B392163.png)
![Ethyl 4-methyl-2-[2-(3,3,5-trimethylcyclohexylidene)hydrazino]-5-pyrimidinecarboxylate](/img/structure/B392164.png)
![O-[4-(3-toluidinocarbonyl)phenyl] methyl(phenyl)thiocarbamate](/img/structure/B392165.png)
![ETHYL (4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B392168.png)
